Electron Field-Effect Mobility in Organic Thin-Film Transistors: 1,4,5,8-NTCDA vs. PTCDA
1,4,5,8-NTCDA demonstrates a significantly higher n-type field-effect mobility in organic thin-film transistors (OTFTs) compared to its closest analog, perylenetetracarboxylic dianhydride (PTCDA). This performance differential is a primary selector for applications requiring efficient electron transport [1]. The data show that NTCDA devices can achieve mobilities up to two orders of magnitude higher than those fabricated with PTCDA.
| Evidence Dimension | Electron Field-Effect Mobility (μFET) in OTFT |
|---|---|
| Target Compound Data | 1-3 × 10⁻³ cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | PTCDA (CAS 128-69-8): 10⁻⁵ – 10⁻⁴ cm² V⁻¹ s⁻¹ |
| Quantified Difference | NTCDA mobility is ~10x to 300x higher than PTCDA. |
| Conditions | Polycrystalline thin-films deposited by high vacuum (10⁻⁶ Torr) onto a Si/Si₃N₄/SiO₂ gate dielectric, with substrate heated to 55 °C for optimal NTCDA mobility. |
Why This Matters
For procurement of n-type semiconductors for OFETs, NTCDA offers a quantifiably superior mobility compared to PTCDA, enabling faster switching speeds and higher drive currents in final devices.
- [1] Torsi, L., Dodabalapur, A., Cioffi, N., Sabbatini, L., & Zambonin, P. G. (2001). NTCDA organic thin-film-transistor as humidity sensor: weaknesses and strengths. Sensors and Actuators B: Chemical, 77(1-2), 7-11. View Source
